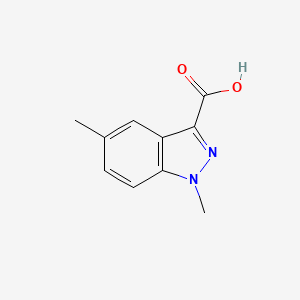

1,5-Dimethyl-1H-indazole-3-carboxylic acid

CAS No.: 1033693-06-9

Cat. No.: VC2906513

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033693-06-9 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 1,5-dimethylindazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) |

| Standard InChI Key | WNBAJBKNPZUTIB-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N(N=C2C(=O)O)C |

| Canonical SMILES | CC1=CC2=C(C=C1)N(N=C2C(=O)O)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

1,5-Dimethyl-1H-indazole-3-carboxylic acid features a bicyclic heterocyclic structure with specific functional groups strategically positioned. The compound's structure includes:

-

A five-membered indazole ring system fused with a benzene ring

-

Two methyl groups positioned at the 1 and 5 positions

-

A carboxylic acid functional group attached at the 3 position

The indazole core consists of a pyrazole ring fused with a benzene ring, creating a planar, aromatic system. The positioning of the methyl groups at N-1 and C-5 influences the compound's electronic distribution and reactivity, while the carboxylic acid group at position 3 provides a site for potential derivatization and hydrogen bonding interactions.

Physicochemical Properties

The physicochemical properties of 1,5-Dimethyl-1H-indazole-3-carboxylic acid determine its behavior in various chemical and biological systems. While specific data for this compound is limited in the available sources, we can infer properties based on structurally similar compounds.

Table 1: Estimated Physicochemical Properties of 1,5-Dimethyl-1H-indazole-3-carboxylic acid

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated from structure |

| Molecular Weight | Approx. 190-192 g/mol | Calculated from atomic weights |

| Physical State | Solid | Typical for carboxylic acids with aromatic rings |

| Solubility | Limited solubility in water; Better solubility in organic solvents | Based on similar indazole carboxylic acids |

| Melting Point | 200-250°C (estimated) | Based on similar indazole derivatives |

| pKa | ~4-5 (carboxylic acid group) | Estimated based on aromatic carboxylic acids |

For comparison, related compounds such as 1-Benzyl-1H-indazole-3-carboxylic acid have a molecular weight of 252.268 g/mol, density of approximately 1.3±0.1 g/cm³, and a boiling point of 491.5±28.0°C at 760 mmHg .

Synthesis Methods

Reaction Conditions

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity:

-

Temperature control is crucial for selective functionalization and to prevent side reactions

-

pH control is important, particularly during cyclization steps

-

Appropriate solvents such as dimethylformamide (DMF) or acetonitrile facilitate the reaction processes

-

Catalysts may be employed to enhance reaction rates and selectivity

A related patent describes the synthesis of indazole-3-carboxylic acid (Form A) by suspending Form B in refluxing methanol for 4 hours, resulting in a solvent-free crystalline form . Similar approaches might be adaptable for the synthesis of 1,5-Dimethyl-1H-indazole-3-carboxylic acid with appropriate modifications.

Chemical Reactivity

Functional Group Reactivity

1,5-Dimethyl-1H-indazole-3-carboxylic acid exhibits reactivity patterns consistent with both its heterocyclic indazole core and its carboxylic acid functional group:

-

Carboxylic Acid Reactions: The compound can undergo typical carboxylic acid transformations including:

-

Esterification with alcohols to form corresponding esters

-

Amidation with amines to form amide derivatives

-

Reduction to alcohols or aldehydes

-

Decarboxylation under appropriate conditions

-

-

Indazole Ring Reactions: The indazole core can participate in:

-

Electrophilic aromatic substitution reactions, though reactivity is modulated by the existing substituents

-

Nucleophilic substitution reactions at susceptible positions

-

Coordination with metal ions through nitrogen atoms

-

Reaction Mechanisms

The reaction mechanisms involving 1,5-Dimethyl-1H-indazole-3-carboxylic acid are influenced by both electronic and steric factors. The methyl group at the N-1 position affects the basicity of the adjacent nitrogen, while the methyl group at the C-5 position influences the electronic distribution in the benzene portion of the indazole system.

For example, the carboxylic acid group can be activated through conversion to acyl halides or anhydrides before further functionalization. The patent literature describes activation of indazole-3-carboxylic acid using coupling reagents like O-benzotrizole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of bases like N,N-diisopropylethylamine .

Biological Activities and Applications

Research Applications

1,5-Dimethyl-1H-indazole-3-carboxylic acid serves as a valuable intermediate in organic synthesis and as a research tool in various scientific fields:

-

Building Block for Medicinal Chemistry: The compound can be used as a scaffold for developing more complex molecules with targeted biological activities

-

Structure-Activity Relationship Studies: Its defined structure allows for systematic modification to understand the impact of structural changes on biological activity

-

Metabolic Studies: Understanding the metabolism of indazole compounds is important for drug development. Studies on related compounds have identified biotransformations including hydroxylation, dihydrodiol formation, oxidative defluorination, hydrogenation, hydrolysis, dehydrogenation, and glucuronidation

Analytical Characterization

Spectroscopic Analysis

The structural confirmation and purity assessment of 1,5-Dimethyl-1H-indazole-3-carboxylic acid typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the two methyl groups and the aromatic protons

-

¹³C NMR would confirm the presence of the carboxylic acid carbon and the carbon atoms of the indazole ring system

-

-

Mass Spectrometry:

-

Infrared Spectroscopy:

-

Characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹ and O-H stretch around 3000-3500 cm⁻¹)

-

Bands for the aromatic and heterocyclic ring systems

-

Chromatographic Methods

For purification and analysis, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography) are commonly employed. Related indazole compounds have been analyzed using ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume